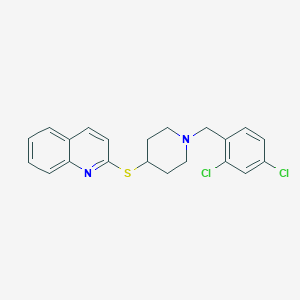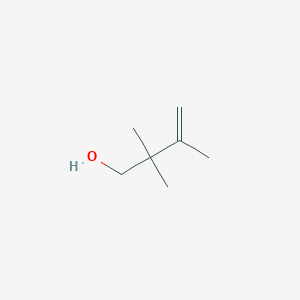
N-(2-Hydroxybenzylidene)-2-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxybenzylidene)-2-iodoaniline: is a Schiff base compound formed by the condensation of 2-iodoaniline and salicylaldehyde. Schiff bases are known for their wide range of applications due to their ability to form stable complexes with metal ions. This particular compound is of interest in various fields such as coordination chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxybenzylidene)-2-iodoaniline typically involves the condensation reaction between 2-iodoaniline and salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours until the reaction is complete, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxybenzylidene)-2-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxybenzylidene)-2-iodoaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug design due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-Hydroxybenzylidene)-2-iodoaniline largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various effects such as enzyme inhibition or DNA binding. The specific pathways and molecular targets can vary based on the metal ion and the biological context.
Comparison with Similar Compounds
- N-(2-Hydroxybenzylidene)-2,6-di-isopropylaniline
- N-(2-Hydroxybenzylidene)-3,5-di-tert-butylaniline
- N-(2-Hydroxybenzylidene)-4-chloroaniline
Comparison: N-(2-Hydroxybenzylidene)-2-iodoaniline is unique due to the presence of the iodine atom, which can influence its reactivity and the types of complexes it forms. The iodine atom can also be a site for further functionalization, making this compound versatile for various applications.
Properties
CAS No. |
16977-69-8 |
|---|---|
Molecular Formula |
C13H10INO |
Molecular Weight |
323.13 g/mol |
IUPAC Name |
2-[(2-iodophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10INO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H |
InChI Key |
WSJDEXMBMDWHMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





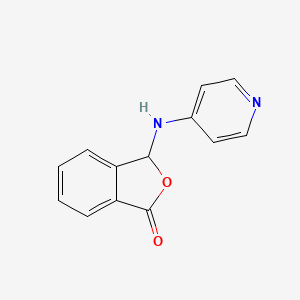

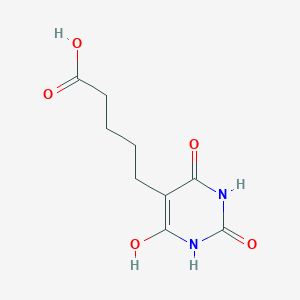



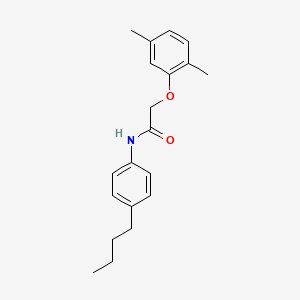
![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)
